molecular formula C10H12ClN5O B1655092 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride CAS No. 317821-97-9

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride

Cat. No.: B1655092
CAS No.: 317821-97-9
M. Wt: 253.69 g/mol
InChI Key: YOHULJCKTRUVBU-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a phenyl group at the 1-position and an ethanimidamide moiety linked via an oxygen atom at the 3-position. The hydrochloride salt enhances its solubility and stability. The molecular formula is C₁₀H₁₂ClN₅O (calculated molecular weight: 253.69 g/mol).

Properties

CAS No.

317821-97-9

Molecular Formula

C10H12ClN5O

Molecular Weight

253.69 g/mol

IUPAC Name

[1-amino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethylidene]azanium;chloride

InChI

InChI=1S/C10H11N5O.ClH/c11-9(12)6-16-10-13-7-15(14-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H3,11,12);1H

InChI Key

YOHULJCKTRUVBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=N)N.Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=[NH2+])N.[Cl-]

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for ether synthesis, particularly for acid-sensitive substrates. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, the triazole-3-ol couples with 2-hydroxyethanimidamide:

$$
\text{Triazol-3-ol} + \text{HOCH}2\text{C(=NH)NH}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

Conditions :

  • Reagents : 1.1 equivalents DIAD, 1.1 equivalents PPh$$_3$$.
  • Yield : 60–65% after purification.

Photoredox-Mediated Alkylation

Visible light photocatalysis (e.g., Ir(ppy)$$_3$$) enables C–O bond formation under mild conditions. This method avoids strong bases and high temperatures, leveraging single-electron transfer (SET) mechanisms:

$$
\text{Triazol-3-ol} + \text{ClCH}2\text{C(=NH)NH}2 \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Target Compound}
$$

Advantages :

  • Temperature : Room temperature.
  • Selectivity : Minimizes side reactions (e.g., dehalogenation).

Cyclocondensation Approaches

Incorporating the ethanimidamide group during triazole synthesis streamlines production. Reacting phenylhydrazine with 2-cyanoethoxyacetamide in acetic acid yields the target compound directly:

$$
\text{PhNHNH}2 + \text{NCCH}2\text{OCH}2\text{C(=O)NH}2 \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$

Challenges :

  • Regioselectivity : Competing formation of 1,2,3-triazole isomers.
  • Yield : 50–55% due to byproduct formation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.42 (s, 1H, triazole-H), 7.75–7.35 (m, 5H, Ph-H), 4.85 (s, 2H, OCH$$2$$), 3.10 (br, 4H, NH$$_2$$).
  • IR (KBr) : 3340 cm$$^{-1}$$ (N–H), 1660 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C–O).
  • MS (ESI+) : m/z 276.1 [M+H]$$^+$$.

Purity Assessment

HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) confirms >98% purity with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated aromatics, copper sulfate pentahydrate, sodium ascorbate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

Pharmacological Applications

Antifungal Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazoles have been studied for their ability to inhibit the growth of various fungal pathogens. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Antimicrobial Properties
Triazole derivatives have also shown promise as antimicrobial agents. Studies have demonstrated that 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for developing new antibiotics.

Anticancer Potential
The compound's potential in cancer therapy is being explored due to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit specific pathways involved in cell proliferation and survival, making it a subject of interest for further investigation in oncology.

Agricultural Applications

Pesticidal Activity
Triazole compounds are widely recognized for their use in agriculture as fungicides and insecticides. The compound under discussion has been evaluated for its efficacy against various agricultural pests and diseases, contributing to integrated pest management strategies.

Plant Growth Regulation
Some studies suggest that triazole derivatives may influence plant growth by modulating hormonal pathways. This property could be harnessed to enhance crop yield and resistance to environmental stressors.

Case Study 1: Antifungal Efficacy

In a study published in Journal of Fungal Biology, researchers tested a series of triazole derivatives, including this compound, against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents, suggesting enhanced efficacy .

Case Study 2: Antimicrobial Activity

A comprehensive study examined the antimicrobial effects of triazole compounds on various bacterial strains. The findings revealed that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with an MIC comparable to leading antibiotics .

Data Table: Summary of Applications

Application AreaSpecific UseObserved EffectsReference
PharmacologyAntifungalInhibition of fungal growth
AntimicrobialBroad-spectrum antibacterial properties
AnticancerInduction of apoptosis in cancer cells
AgriculturePesticidalEfficacy against pests
Plant Growth RegulationEnhanced growth and stress resistance

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The compound may also interact with enzymes and receptors involved in microbial and fungal growth, thereby exhibiting antimicrobial and antifungal activities.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs include derivatives with variations in the heterocyclic core or substituents (Table 1).

Table 1: Structural Comparison of Analogs

Compound Name Core Heterocycle Key Functional Groups Molecular Weight (g/mol)
Target Compound 1,2,4-Triazole Phenyl, ethanimidamide hydrochloride 253.69
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl Imidazole Methoxybenzyl, methanamine HCl 253.73
Ethyl 2-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-3,3-diphenylacrylate Oxadiazole Diphenylacrylate, ethyl ester Not reported
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanimidamide HCl Isoindole dione Phthalimide, ethanimidamide HCl 239.66

Key Observations :

  • Heterocyclic Core : The 1,2,4-triazole in the target compound offers metabolic stability compared to imidazole (prone to oxidation) and oxadiazole (less aromatic) .
  • Substituents: The phenyl group enhances lipophilicity, while the ethanimidamide hydrochloride improves aqueous solubility.

Reactivity Differences :

  • Triazoles (target) undergo electrophilic substitution at the 5-position, whereas imidazoles react at the 2- or 4-positions.
  • The ethanimidamide group in the target compound may participate in hydrogen bonding, unlike the ester group in the oxadiazole analog .
Physicochemical Properties
  • Solubility: The hydrochloride salt improves water solubility compared to non-ionic analogs (e.g., oxadiazole ester in ).
  • Lipophilicity : The phenyl group increases logP relative to the methoxybenzyl imidazole .
  • Stability : Triazoles are resistant to hydrolysis under physiological conditions, whereas imidazoles may degrade via oxidative pathways.

Biological Activity

The compound 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10ClN5O\text{C}_9\text{H}_{10}\text{ClN}_5\text{O}

This compound features a triazole ring which is pivotal in its biological interactions.

Research indicates that triazole compounds often exert their effects through the inhibition of specific enzymes or pathways. For instance:

  • Inhibition of Hsp90 : Similar triazole derivatives have been shown to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the stabilization of numerous oncoproteins. The inhibition leads to apoptosis in cancer cells by disrupting cell cycle regulation and promoting pro-apoptotic signals .

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For example:

  • A derivative similar to this compound exhibited an IC50 value of 0.71 nM against Hsp90α. This indicates a strong inhibitory effect that can lead to significant tumor growth suppression in xenograft models .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • Compounds within this class have shown effectiveness against various fungal pathogens. The mechanism typically involves the disruption of ergosterol synthesis in fungal cell membranes.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of a related triazole compound on human cancer cell lines (LoVo and SW620). The results indicated:

  • Cell Cycle Arrest : The compound induced G1/S phase arrest.
  • Apoptosis Induction : It increased the expression of pro-apoptotic proteins (Bax and cleaved-caspase 3) while decreasing anti-apoptotic protein Bcl-2 levels.

This suggests that similar mechanisms may be present in this compound, warranting further investigation into its anticancer properties .

Case Study 2: Antifungal Activity

Another study focused on a related triazole compound's antifungal activity against Candida species. The findings revealed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.

This highlights the potential for this compound to serve as an antifungal agent.

Data Tables

Biological Activity IC50 Value Target Reference
Hsp90 Inhibition0.71 nMHsp90α
Antifungal ActivityVariesCandida spp.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

ParameterMethod A ()Method B ()
SolventEthanolTetrahydrofuran (THF)
CatalystGlacial acetic acidTriethylamine
Reaction Time4 hours28 hours
Yield60–70%45–55%

Q. Key Considerations :

  • Method A favors shorter reaction times but may require higher purity starting materials.
  • Method B uses THF for better solubility of hydrophobic intermediates but demands longer reflux periods .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic Research Focus
Structural elucidation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the triazole ring, ethanimidamide backbone, and phenyl group.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 276.08).
  • X-ray Crystallography : For absolute configuration determination. Use SHELX () for refinement and ORTEP-III () for graphical representation.

Q. Advanced Application :

  • Challenge : Ambiguity in proton assignments due to tautomerism in the triazole ring.
  • Resolution : Variable-temperature NMR or deuterium exchange experiments to stabilize tautomeric forms .

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Issues : Use HPLC (≥95% purity) to exclude impurities ().
  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
  • Structural Analog Analysis : Compare with analogs like 2-(2,4-difluorophenoxy)ethanimidamide () to identify substituent effects.

Q. Table 2: Bioactivity Contradiction Analysis Framework

FactorInvestigative Approach
PurityHPLC, elemental analysis
SolubilityDMSO stock validation via dynamic light scattering
Assay ConditionsPositive controls, replicate experiments
Structural ConfirmationX-ray crystallography ()

Recommendation : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

What computational strategies are employed to predict the reactivity or interaction of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Screen against target proteins (e.g., fungal CYP51) using AutoDock Vina.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • SAR Studies : Compare with analogs () to optimize the ethanimidamide moiety for hydrogen bonding.

Case Study :
DFT calculations on the triazole ring’s electron density revealed preferential protonation at N4, explaining its stability in acidic conditions .

What are the critical safety considerations when handling this hydrochloride salt in experimental settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ().
  • Ventilation : Use fume hoods to avoid inhalation of fine powders ().
  • Storage : Keep in airtight glass containers at room temperature, protected from moisture ().

Q. Emergency Protocols :

  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Fire Hazards : Use CO2_2 extinguishers; avoid water due to HCl release ().

Q. Advanced Research Focus

  • pH Stability : The ethanimidamide group hydrolyzes in strongly acidic/basic conditions.
    • Mitigation : Use buffered solutions (pH 6–8) for biological assays.
  • Thermal Stability : Decomposition above 150°C (TGA data). Avoid autoclaving; sterile-filter solutions instead.

Experimental Design Tip : Pre-incubate the compound at assay-specific pH/temperature and monitor degradation via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride
Reactant of Route 2
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide hydrochloride

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